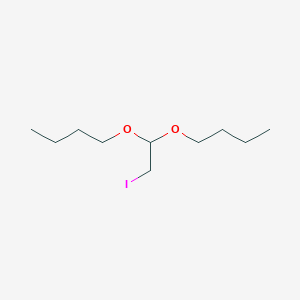
1-(1-Butoxy-2-iodoethoxy)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Butoxy-2-iodoethoxy)butane is an organic compound with the molecular formula C10H21IO2 It is a derivative of butane, where the hydrogen atoms are substituted with butoxy and iodoethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Butoxy-2-iodoethoxy)butane typically involves the reaction of 1-iodo-2-butoxyethane with butanol in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Temperature: Room temperature to reflux conditions
The reaction proceeds via nucleophilic substitution, where the butanol attacks the iodoethane derivative, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-quality compounds.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Butoxy-2-iodoethoxy)butane undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol
Substitution: Ammonia (NH3) or thiols in the presence of a base like NaOH
Major Products
Oxidation: Butoxyacetic acid, butoxyacetaldehyde
Reduction: 1-(1-Butoxy-2-hydroxyethoxy)butane
Substitution: 1-(1-Butoxy-2-aminoethoxy)butane, 1-(1-Butoxy-2-thioethoxy)butane
Wissenschaftliche Forschungsanwendungen
1-(1-Butoxy-2-iodoethoxy)butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of polymers and other functional materials.
Biology: Investigated for its potential use in biochemical assays and as a reagent in the modification of biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(1-Butoxy-2-iodoethoxy)butane involves its interaction with molecular targets through its functional groups. The butoxy and iodoethoxy groups can participate in hydrogen bonding, van der Waals interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-Butoxyethoxy)butane: Lacks the iodo group, making it less reactive in substitution reactions.
1-(1-Ethoxy-2-iodoethoxy)ethane: Similar structure but with ethoxy groups instead of butoxy, affecting its physical and chemical properties.
1-(1-Butoxy-2-chloroethoxy)butane: Contains a chloro group instead of an iodo group, leading to different reactivity and applications.
Uniqueness
1-(1-Butoxy-2-iodoethoxy)butane is unique due to the presence of both butoxy and iodoethoxy groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
55928-62-6 |
|---|---|
Molekularformel |
C10H21IO2 |
Molekulargewicht |
300.18 g/mol |
IUPAC-Name |
1-(1-butoxy-2-iodoethoxy)butane |
InChI |
InChI=1S/C10H21IO2/c1-3-5-7-12-10(9-11)13-8-6-4-2/h10H,3-9H2,1-2H3 |
InChI-Schlüssel |
NVFRATUPGXDBJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(CI)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14647098.png)
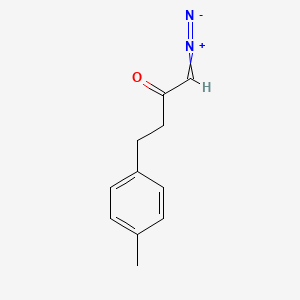
![Phenol, 3,3'-[1,3-propanediylbis(oxy)]bis-](/img/structure/B14647107.png)
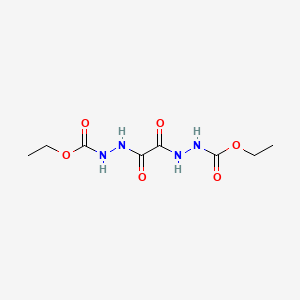
![2,4-Dithiabicyclo[1.1.0]butane](/img/structure/B14647121.png)
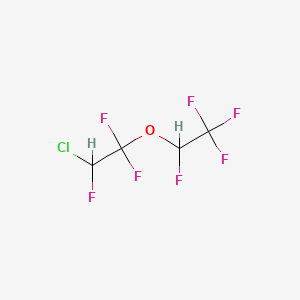

![2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid](/img/structure/B14647146.png)
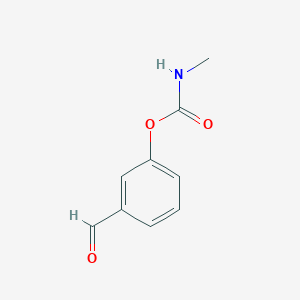
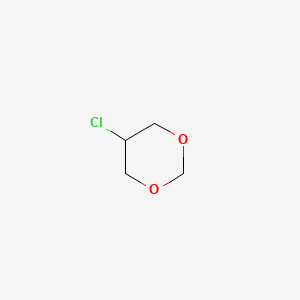
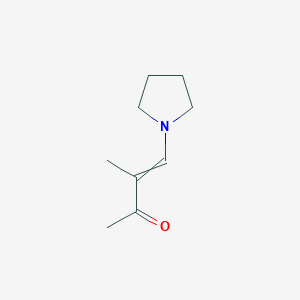
![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14647184.png)
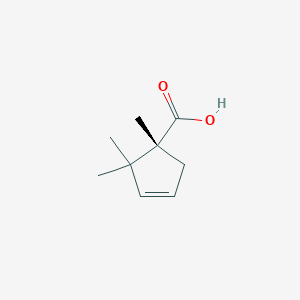
![(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one](/img/structure/B14647202.png)
